4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride
Overview
Description
4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H2BrCl2NO2S and a molecular weight of 314.97 g/mol . It is a derivative of benzenesulfonyl chloride, characterized by the presence of bromine, chlorine, and cyano groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride typically involves the sulfonylation of 4-bromo-2-chloro-3-cyanobenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually include:
Temperature: The reaction is conducted at a controlled temperature to prevent decomposition.
Solvent: An inert solvent such as dichloromethane (CH2Cl2) is often used to dissolve the reactants.
Catalyst: A catalyst may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonylation processes. The reaction parameters are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: Reduction of the cyano group can lead to the formation of amines.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
Substitution Products: Sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation Products: Sulfonic acids and sulfonates.
Reduction Products: Amines and related derivatives.
Scientific Research Applications
4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chlorobenzenesulfonyl chloride
- 4-Bromo-2-methylbenzenesulfonyl chloride
- 3-Bromo-4-methoxybenzenesulfonyl chloride
- 5-Bromo-2-methoxybenzenesulfonyl chloride
Comparison
4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride is unique due to the presence of the cyano group, which imparts distinct reactivity and properties compared to other similar compounds. The cyano group can participate in additional reactions, such as reduction to amines, which are not possible with compounds lacking this functional group.
Properties
IUPAC Name |
4-bromo-2-chloro-3-cyanobenzenesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2NO2S/c8-5-1-2-6(14(10,12)13)7(9)4(5)3-11/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKOKNDSBDLOHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)C#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226052 | |
Record name | Benzenesulfonyl chloride, 4-bromo-2-chloro-3-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805581-04-7 | |
Record name | Benzenesulfonyl chloride, 4-bromo-2-chloro-3-cyano- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1805581-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl chloride, 4-bromo-2-chloro-3-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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